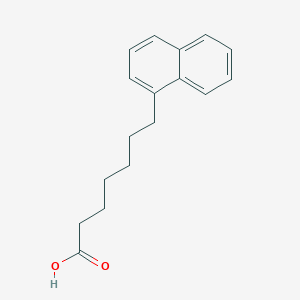![molecular formula C13H10ClN3O B13881790 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gould–Jacobs reaction, which is widely used for the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction is particularly suitable for large-scale production due to its efficiency and the availability of starting materials.
化学反応の分析
Types of Reactions
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.
科学的研究の応用
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
作用機序
The mechanism of action of 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting cellular pathways involved in disease processes .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
6-methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H9N3O.ClH/c1-8-7-10-12(14-8)15-11(16-13(10)17)9-5-3-2-4-6-9;/h2-7H,1H3;1H |
InChIキー |
LHAWOKWQLKXUIW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NC(=O)C2=C1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



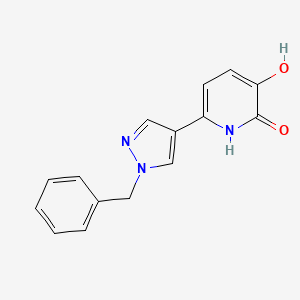
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
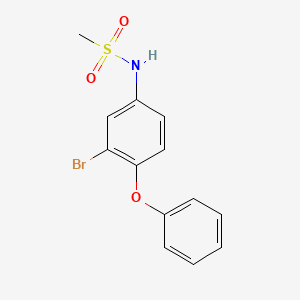
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
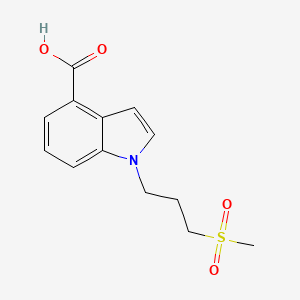
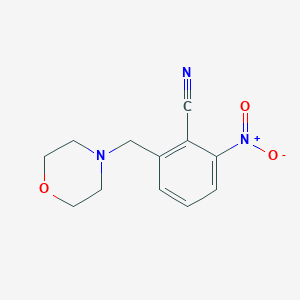

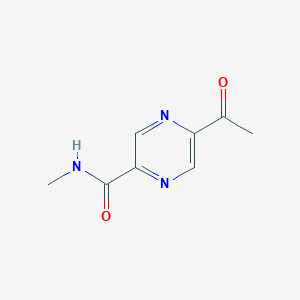
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
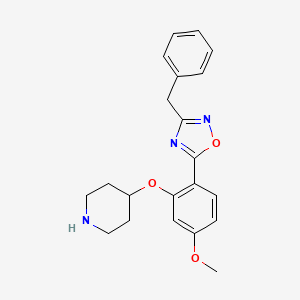
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate](/img/structure/B13881765.png)
